molecular formula C8H15NO2Si B11907429 Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- CAS No. 184906-95-4

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-

Cat. No.: B11907429
CAS No.: 184906-95-4
M. Wt: 185.30 g/mol
InChI Key: TXGMIVCSZHVBIV-UHFFFAOYSA-N
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Description

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C8H15NO2Si. It is a derivative of butanenitrile, featuring a trimethylsilyl group and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- typically involves the reaction of 2-methyl-3-oxobutyronitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The oxo group in the compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is used in several scientific research applications:

Mechanism of Action

The mechanism of action for Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- involves its reactivity due to the presence of the nitrile, oxo, and trimethylsilyl groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that might not be possible with similar compounds.

Properties

CAS No.

184906-95-4

Molecular Formula

C8H15NO2Si

Molecular Weight

185.30 g/mol

IUPAC Name

2-methyl-3-oxo-2-trimethylsilyloxybutanenitrile

InChI

InChI=1S/C8H15NO2Si/c1-7(10)8(2,6-9)11-12(3,4)5/h1-5H3

InChI Key

TXGMIVCSZHVBIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C#N)O[Si](C)(C)C

Origin of Product

United States

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